molecular formula C19H17F3N2O2 B2801750 1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine CAS No. 478045-48-6

1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine

Cat. No.: B2801750
CAS No.: 478045-48-6
M. Wt: 362.352
InChI Key: NTYRDGMXPUYUTF-UHFFFAOYSA-N
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Description

1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine is a synthetic organic compound with the molecular formula C19H17F3N2O2. It is characterized by the presence of a piperazine ring substituted with benzoyl and trifluoromethylbenzoyl groups.

Preparation Methods

The synthesis of 1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for large-scale industrial production.

Chemical Reactions Analysis

1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

phenyl-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c20-19(21,22)16-9-5-4-8-15(16)18(26)24-12-10-23(11-13-24)17(25)14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYRDGMXPUYUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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